

# Unveiling C.I. Disperse Red 54: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	C.I. Disperse red 54	
Cat. No.:	B1143416	Get Quote

Primary CAS Registry Number: 12217-86-6[1][2]

Alternate CAS Registry Numbers: 6657-37-0, 6021-61-0[1][2]

This technical guide provides an in-depth overview of **C.I. Disperse Red 54**, a monoazo dye, tailored for researchers, scientists, and drug development professionals. This document consolidates available data on its chemical and physical properties, toxicological profile, and analytical methodologies.

### **Chemical and Physical Properties**

C.I. Disperse Red 54, also known as C.I. 11131, is characterized by the molecular formula C<sub>19</sub>H<sub>18</sub>ClN<sub>5</sub>O<sub>4</sub> and a molecular weight of 415.83 g/mol .[1][2] It belongs to the single azo class of dyes.[1] The manufacturing process involves the diazotization of 2-Chloro-4-nitrobenzenamine and its subsequent coupling with N-cyanoethyl-N-methoxycarbonylethylaniline.[1]



Property	Value
Molecular Formula	C19H18CIN5O4
Molecular Weight	415.83 g/mol
Appearance	Purple powder
Solubility	Soluble in acetone and alcohol; insoluble in water.[3]

### **Toxicological Profile**

The toxicological data for **C.I. Disperse Red 54** is limited; however, information on related disperse azo dyes, such as Disperse Red 1 and Disperse Red 13, provides insights into its potential hazards. Azo dyes are a subject of concern due to their potential to form carcinogenic aromatic amines through the reductive cleavage of the azo bond.[4]

Studies on Disperse Red 1 have indicated potential for sensitization upon skin contact and limited evidence of a carcinogenic effect.[5] Ingestion may be harmful, and the substance or its metabolites could potentially lead to methemoglobinemia, a condition that affects oxygen transport in the blood.[5] Long-term exposure to high concentrations of disperse dye dust may lead to changes in lung function.[5]

Genotoxicity is a significant concern for azo dyes. Research on Disperse Red 1 has shown mutagenic effects in human hepatoma cells (HepG2) and lymphocytes.[4] The genotoxicity of Disperse Red 1 has been observed in human hepatoma cells, but not in dermal equivalents, highlighting the importance of organ-specific toxicity assessment.[6] For Disperse Red 13, the presence of a chlorine substituent was found to decrease its mutagenicity in the Salmonella assay compared to Disperse Red 1.[7] However, this substitution increased its toxicity to the aquatic organism Daphnia similis.[7]

### **Experimental Protocols**

Detailed experimental protocols for **C.I. Disperse Red 54** are not readily available in the public domain. However, based on methodologies used for similar azo dyes, the following outlines general approaches for toxicological and analytical evaluation.



## Genotoxicity Assessment: Micronucleus Assay (General Protocol)

The in vitro micronucleus assay is a common method to assess the clastogenic and aneugenic potential of substances.

- Cell Culture: Human hepatoma (HepaRG) and human keratinocyte (HaCaT) cell lines are cultured to a suitable confluency.
- Exposure: Cells are exposed to a range of concentrations of the test dye (e.g., 31.25 to 1000 μg/mL) for a specific duration (e.g., 24 or 48 hours).[6] Negative and positive controls (e.g., Mitomycin C, Vinblastine) are included.[6]
- Micronuclei Staining and Analysis: Following exposure, cells are harvested, treated with a
  cytokinesis blocker (e.g., cytochalasin B), and stained with a DNA-specific dye. The
  frequency of micronuclei in binucleated cells is then determined using microscopy or flow
  cytometry.[6]

# Analytical Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the detection and quantification of disperse dyes in various matrices.

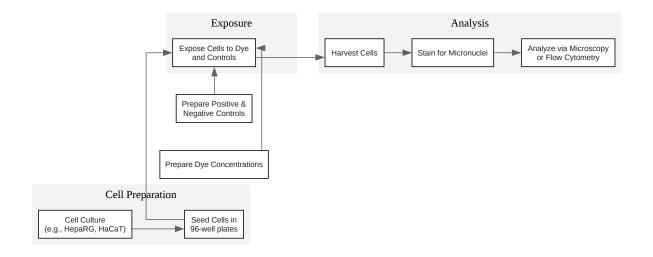
- Sample Preparation (Textiles):
  - A known weight of the textile sample (e.g., 1 gram) is extracted with a suitable solvent like methanol.[8]
  - Extraction is often facilitated by ultrasonication at an elevated temperature (e.g., 50 °C) for a set period (e.g., 30 minutes).[8]
  - The extract is then centrifuged, and the supernatant is filtered.[8]
  - The filtered extract may be evaporated and reconstituted in a solvent compatible with the LC mobile phase.[8]



- · Chromatographic Separation:
  - An aliquot of the prepared sample is injected into an HPLC or UHPLC system.
  - Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid.[9]
- · Mass Spectrometric Detection:
  - The eluent from the chromatography column is introduced into a tandem mass spectrometer.
  - Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10]

#### **Visualizations**

### **Logical Workflow for Genotoxicity Testing**



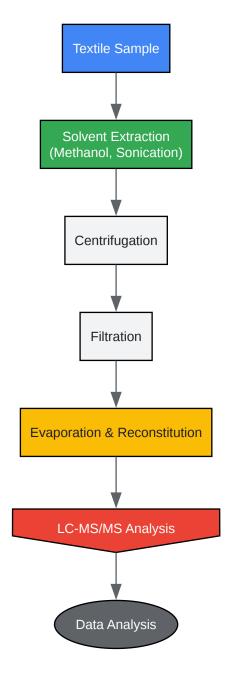


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Caption: A logical workflow for in vitro genotoxicity testing of C.I. Disperse Red 54.

## **Experimental Workflow for Analytical Detection in Textiles**



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Caption: An experimental workflow for the analytical detection of **C.I. Disperse Red 54** in textiles.

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